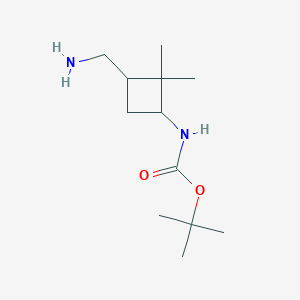
tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is notable for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a dimethylcyclobutyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate is used as a building block for synthesizing more complex molecules. It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may serve as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its unique structure imparts desirable properties to the final products, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The dimethylcyclobutyl ring contributes to the compound’s overall stability and rigidity, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
tert-Butyl (3-(aminomethyl)-2,2-dimethylcyclobutyl)carbamate is unique due to its specific structural features, such as the dimethylcyclobutyl ring, which distinguishes it from other carbamate derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-8(7-13)12(9,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
SQLOGXVBEJJICK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



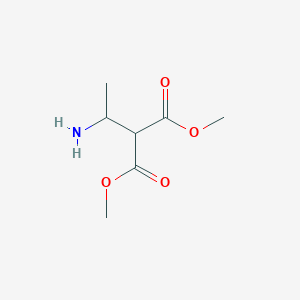
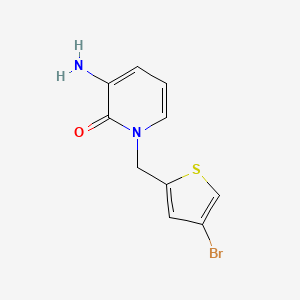
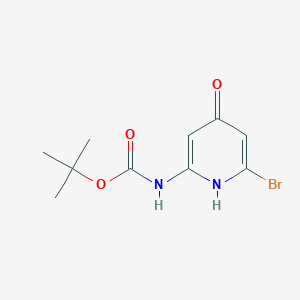
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
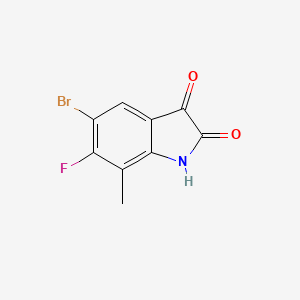

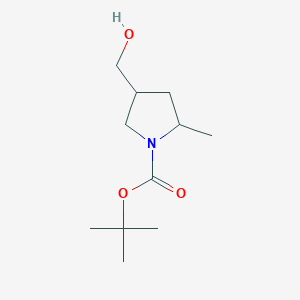
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)

